Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate
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Overview
Description
The compound is a derivative of tert-butyl carbamate . Tert-butyl carbamate is a solid substance with a molecular weight of 117.15 . It’s also known as Boc-amide .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate, has been described . Its InChI code is 1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis
Tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C (lit.) . Its SMILES string is CC©©OC(N)=O .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Antimicrobial Activity : Tert-butyl carbazate, a related compound, has been used as a starting material for synthesizing various derivatives, including triazoles and oxadiazoles, which exhibit antimicrobial activities. This demonstrates the potential of tert-butyl carbazate derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Chemoselective Transformations : The N-tert-butyldimethylsilyloxycarbonyl group, derived from tert-butyl carbazate, has been shown to undergo chemoselective transformations, highlighting its versatility as a protecting group in organic synthesis (Sakaitani & Ohfune, 1990).
Metalation and Alkylation Studies : Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes has explored their metalation between nitrogen and silicon, followed by reaction with electrophiles. This study indicates the compound's utility in preparing α-functionalized α-amino silanes, useful in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Photophysical Properties and Sensory Applications : Benzothizole modified carbazole derivatives, incorporating tert-butyl groups, have been synthesized and investigated for their fluorescent properties. These compounds, particularly those forming organogels, show promise as fluorescent sensory materials for detecting volatile acid vapors, showcasing the application of tert-butyl carbazate derivatives in material science and sensory technology (Sun et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
It’s known that tert-butyl carbamate derivatives can act as protecting groups in organic synthesis . They can prevent unwanted reactions at the amine group during chemical reactions, and can be removed afterwards to reveal the original amine group.
Pharmacokinetics
The molecular weight of a related compound, tert-butyl carbamate, is 11715 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
In the context of organic synthesis, the use of tert-butyl carbamate can facilitate the creation of complex organic molecules by protecting sensitive functional groups during the reaction process .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the stability of tert-butyl carbamate is affected by temperature, as it has a melting point of 105-108 °C .
properties
IUPAC Name |
tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)10-7-8-12-11(9-10)13(18-21-12)17-14(19)20-16(4,5)6/h10H,7-9H2,1-6H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKSTLYKPCOYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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